molecular formula C10H6Br3NO2S B067209 2-[(Tribromomethyl)sulfonyl]quinoline CAS No. 163342-70-9

2-[(Tribromomethyl)sulfonyl]quinoline

Cat. No.: B067209
CAS No.: 163342-70-9
M. Wt: 443.94 g/mol
InChI Key: RJEZJMMMHHDWFQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(Tribromomethyl)sulfonyl]quinoline typically involves the reaction of quinoline derivatives with tribromomethyl sulfone under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like Lewis acids to facilitate the reaction

Chemical Reactions Analysis

2-[(Tribromomethyl)sulfonyl]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tribromomethyl group to a methyl group.

    Substitution: The tribromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including 2-[(Tribromomethyl)sulfonyl]quinoline. Research indicates that certain quinoline-based compounds exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound appears to influence cell cycle regulators, such as P53 and P21 proteins, and modulates the expression of apoptosis-related genes like BCL-2 and BAX. For instance, a derivative similar to this compound demonstrated an IC50 value of 0.07 µM against human breast cancer cell lines, comparable to established chemotherapeutic agents like cisplatin .
  • Case Study : In vitro assays conducted on multiple cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), revealed that derivatives of quinoline exhibit potent antiproliferative activity, with some compounds surpassing the efficacy of traditional treatments .

Antibacterial Activity

Quinoline derivatives are also being explored for their antibacterial potential, particularly against multidrug-resistant strains.

  • Broad-Spectrum Activity : Compounds derived from quinoline structures have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. Notably, some derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis, which is crucial given the rising incidence of drug-resistant tuberculosis .
  • Case Study : A study on quinoline-piperazine hybrids indicated that certain compounds exhibited significant inhibitory activity against both susceptible and resistant strains of tuberculosis, with minimal cytotoxicity observed in normal cells .

Synthetic Methodologies

The synthesis of this compound involves advanced synthetic strategies that enhance its pharmacological properties.

  • Palladium-Catalyzed Reactions : Recent advancements in synthetic methodologies, such as palladium-catalyzed dehydrogenative coupling, have facilitated the efficient construction of quinoline scaffolds. These methodologies are pivotal in developing compounds with enhanced biological activities while minimizing side products .

Antiviral Properties

Emerging research suggests that quinoline derivatives may also possess antiviral properties.

  • Broad Biological Activity : Quinoline compounds have been reported to exhibit activity against various viral strains, including HIV and Zika virus. The structural features associated with these compounds contribute to their effectiveness as antiviral agents .

Data Summary Table

Application AreaActivity TypeKey FindingsReferences
AnticancerCytotoxicityIC50 values as low as 0.07 µM against cancer cells
AntibacterialBroad-spectrum activityEffective against drug-resistant Mycobacterium
Synthetic MethodologiesEfficient synthesisPalladium-catalyzed reactions improve yield
AntiviralViral inhibitionActive against HIV and Zika virus strains

Mechanism of Action

The mechanism of action of 2-[(Tribromomethyl)sulfonyl]quinoline involves its interaction with molecular targets such as enzymes and receptors. The tribromomethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-[(Tribromomethyl)sulfonyl]quinoline include other quinoline derivatives with different substituents. For example:

    2-[(Dibromomethyl)sulfonyl]quinoline: Similar structure but with two bromine atoms instead of three.

    2-[(Chloromethyl)sulfonyl]quinoline: Contains a chloromethyl group instead of a tribromomethyl group.

    2-[(Methylsulfonyl)quinoline]: Lacks the halogen atoms, making it less reactive.

The uniqueness of this compound lies in its tribromomethylsulfonyl group, which imparts distinct reactivity and biological activity compared to its analogs .

Biological Activity

2-[(Tribromomethyl)sulfonyl]quinoline is a quinoline derivative notable for its potential biological activities, particularly in antimicrobial and anticancer research. This compound, with the molecular formula C10H6Br3NO2S and a molecular weight of 443.94 g/mol, exhibits unique properties due to the presence of the tribromomethylsulfonyl group, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tribromomethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This mechanism is crucial for its potential applications in cancer therapy and antimicrobial treatments .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance, a study focused on related quinoline compounds demonstrated significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549). The IC50 values for these compounds ranged from 1.23 to 7.39 µM, indicating substantial growth inhibition .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell LineIC50 (µM)
This compoundMDA-MB-231TBD
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinolineA5493.5
Benzotriazole-containing quinolinesC-321.23

Note: TBD = To Be Determined based on current research findings.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies have shown that quinoline derivatives demonstrate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell function through enzyme inhibition .

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainMIC (µg/mL)
This compoundMRSATBD
Acetylene derivatives of quinolinesStaphylococcus aureus<256

Case Studies

Research into the biological activity of quinolines has yielded promising results. A notable study investigated a series of quinoline derivatives, including those similar to this compound, revealing their potential as therapeutic agents in cancer treatment. The study utilized various assays to evaluate cell viability and gene expression changes in response to treatment .

Key Findings from Case Studies:

  • Compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines.
  • The presence of specific functional groups was critical for maintaining biological activity.
  • Compounds demonstrated selective toxicity towards cancer cells while sparing normal cells.

Properties

IUPAC Name

2-(tribromomethylsulfonyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br3NO2S/c11-10(12,13)17(15,16)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEZJMMMHHDWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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